molecular formula C17H10ClN3O3S2 B2617323 5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 406199-93-7

5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2617323
M. Wt: 403.86
InChI Key: NSVIYOLSCQEYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C17H10ClN3O3S2 and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one' involves the synthesis of the thiadiazole ring, followed by the synthesis of the pyrrolone ring, and finally the coupling of the two rings to form the target compound.

Starting Materials
2-chlorophenylacetic acid, thionyl chloride, hydrazine hydrate, thiophene-2-carboxylic acid, acetic anhydride, sodium hydroxide, ethyl acetoacetate, acetyl chloride, sodium methoxide, ethyl chloroformate

Reaction
Synthesis of 1,3,4-thiadiazole-2-thiol: 2-chlorophenylacetic acid is treated with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with sulfur to form the thiadiazole ring., Synthesis of pyrrolone ring: Thiophene-2-carboxylic acid is reacted with acetic anhydride and sodium hydroxide to form the corresponding ester. This ester is then reacted with ethyl acetoacetate and acetyl chloride to form the pyrrolone ring., Coupling of the two rings: The thiadiazole ring and pyrrolone ring are coupled together using sodium methoxide and ethyl chloroformate to form the target compound '5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one'.

properties

IUPAC Name

2-(2-chlorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S2/c18-10-5-2-1-4-9(10)13-12(14(22)11-6-3-7-25-11)15(23)16(24)21(13)17-20-19-8-26-17/h1-8,13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVIYOLSCQEYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one

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